molecular formula C17H17NO3 B4020907 1-[3-(2-furyl)-3-phenylpropyl]-2,5-pyrrolidinedione

1-[3-(2-furyl)-3-phenylpropyl]-2,5-pyrrolidinedione

Cat. No. B4020907
M. Wt: 283.32 g/mol
InChI Key: UFLORANFTMPHAP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to the compound involves the reaction of methyl ester of furyl-2-carbonylpyruvic acid with a mixture of aromatic aldehyde and 1-amino-2-hydroxypropane or 3-amino-1-hydroxypropane when heated in dioxane. This process is part of broader efforts to explore the synthesis of new active compounds by introducing various substituents into the nucleus of pyrrolidin-2-ones (Rubtsova et al., 2020).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using 1H NMR spectroscopy and IR spectrometry, revealing the presence of stretching vibrations of the alcoholic hydroxyl group, enol hydroxyl, amide, and ketone groups. These features indicate the formation of the corresponding derivatives of 3-hydroxy-3-pyrrolin-2-ones, with characteristic peaks observed in the 1H NMR spectra (Rubtsova et al., 2020).

Chemical Reactions and Properties

The chemical reactions and properties of pyrrolidin-2-one derivatives involve the introduction of various substituents at the C1-, C4-, and C5-position of the 3-hydroxy-3-pyrrolin-2-one nucleus. These modifications are crucial for enhancing the biological activity of the molecules. The conditions of their synthesis, chemical properties, and biological activity are of significant interest for further research (Rubtsova et al., 2020).

Physical Properties Analysis

The physical properties of similar compounds, like furylpyridines, have been determined, providing insights into the structures and interactions between furan and pyridine rings. These studies are essential for understanding the behavior of these compounds under different conditions and their potential applications (Ribéreau & Quéguiner*, 1983).

Chemical Properties Analysis

Research on the chemical properties of pyrrolidin-2-one derivatives continues to uncover the potential of these compounds in medicinal chemistry. The introduction of various substituents into their nucleus opens up possibilities for creating new molecules with targeted biological activities. The ongoing exploration of their synthesis, structural characterization, and evaluation of biological activities remains a vibrant area of research (Rubtsova et al., 2020).

properties

IUPAC Name

1-[3-(furan-2-yl)-3-phenylpropyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c19-16-8-9-17(20)18(16)11-10-14(15-7-4-12-21-15)13-5-2-1-3-6-13/h1-7,12,14H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLORANFTMPHAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCC(C2=CC=CC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(Furan-2-yl)-3-phenylpropyl]pyrrolidine-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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